Home > Products > Screening Compounds P80121 > (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride
(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride -

(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride

Catalog Number: EVT-254556
CAS Number:
Molecular Formula: C9H14Cl2N2O
Molecular Weight: 237.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
High affinity and selective α4β2 nACh receptor agonist (Ki values are 0.05, 148 and 314 nM for α4β2, α7 and α1β1δγ receptors respectively). Stimulates cation efflux in K177 cells expressing α4β2.
Source and Classification

The compound is sourced from various chemical databases, including PubChem and BenchChem, which provide detailed information on its structure, synthesis, and biological activity. The IUPAC name for the compound is 3-[[(2S)-azetidin-2-yl]methoxy]pyridine; dihydrochloride, with a molecular formula of C9H12Cl2N2O and a molecular weight of 237.12 g/mol .

Synthesis Analysis

Synthetic Routes

The synthesis of (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride involves several steps:

  1. Starting Materials: The synthesis typically begins with 3-hydroxypyridine and (S)-2-azetidinylmethanol.
  2. Reaction Conditions: The reaction is conducted under controlled temperature and pressure conditions, often in an organic solvent such as dimethylformamide or acetonitrile. The use of bases like sodium hydride may facilitate the reaction.
  3. Purification: Following the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired dihydrochloride salt form.

Technical Parameters

The yield and purity of the synthesized compound are critical parameters, often optimized through variations in reaction time, temperature, and reagent concentrations.

Molecular Structure Analysis

Structural Characteristics

The molecular structure of (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride features a pyridine ring substituted with a methoxy group linked to an azetidine moiety. The stereochemistry at the azetidine nitrogen is crucial for its biological activity.

  • Canonical SMILES: C1CNC1COC2=CN=CC=C2.Cl.Cl
  • InChI Key: GVEVDINKRFDXFP-JZGIKJSDSA-N .

Structural Data

The compound exhibits a planar pyridine ring system which is essential for its interaction with biological targets. The presence of two chlorine atoms in the dihydrochloride form enhances solubility in aqueous solutions.

Chemical Reactions Analysis

Reaction Types

(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride can undergo various chemical reactions:

  1. Substitution Reactions: Due to the presence of the azetidine nitrogen and pyridine ring, substitution reactions can occur, often involving halogenated compounds.
  2. Oxidation/Reduction: While less common, oxidation reactions can modify functional groups within the molecule, potentially altering its pharmacological properties.

Common Reagents

Common reagents used in these reactions include halogenating agents and bases such as sodium hydride or potassium carbonate.

Mechanism of Action

(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride primarily acts as an agonist at nicotinic acetylcholine receptors, particularly the α4β2 subtype.

Binding Interactions

The binding affinity for these receptors has been quantified with Kd values indicating high potency; for instance, binding to rat brain α4β2 receptors shows Kd values around 12 pM.

Biological Effects

Upon binding, it induces a conformational change in the receptor that leads to an influx of cations (e.g., calcium ions), which subsequently activates various intracellular signaling pathways involved in neuronal excitability and neurotransmitter release.

Physical and Chemical Properties Analysis

Physical Properties

(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride is typically presented as a white to off-white crystalline solid. It has good solubility in water due to its dihydrochloride salt form.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH levels or prolonged light exposure. Its melting point and boiling point are critical parameters for practical applications .

Applications

(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride has several scientific applications:

  1. Neuroscience Research: It is extensively used to study nicotinic acetylcholine receptor functions and their role in neurobiology.
  2. Pharmacological Studies: Due to its agonistic properties, it serves as a lead compound for developing treatments for cognitive disorders such as Alzheimer's disease.
  3. Biochemical Assays: It is utilized in assays aimed at understanding receptor-ligand interactions and signal transduction pathways .
Introduction to (S)-3-(Azetidin-2-ylmethoxy)pyridine Dihydrochloride as a Pharmacological Scaffold

Historical Context and Emergence in Nicotinic Acetylcholine Receptor (nAChR) Research

The development of (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride is inextricably linked to the evolution of nAChR pharmacology. Early research identified nicotine's broad nAChR activity but highlighted significant drawbacks, including poor subtype selectivity, rapid tachyphylaxis, and adverse cardiovascular effects. This prompted a search for simplified, tunable scaffolds that retained nicotine's affinity while enabling receptor-subtype discrimination. Azetidine-based structures emerged as promising candidates due to their constrained geometry and enhanced basicity compared to larger cyclic amines.

The cholinergic hypothesis of depression, proposing cholinergic hyperactivity as a pathophysiological mechanism, catalyzed interest in nAChR-targeted ligands [2]. Preclinical studies demonstrated that β2-subunit knockout mice exhibited antidepressant-like phenotypes, while nAChR antagonists like mecamylamine showed efficacy in treatment-resistant depression models [2]. Clinical imaging studies reinforced this connection, revealing altered α4β2*-nAChR availability in depressed patients [2]. These findings underscored the therapeutic potential of selectively modulating nAChR subtypes, particularly α4β2 and α7 homopentamers, which dominate central nervous system expression and regulate neurotransmitter release.

The integration of an azetidine ring with a pyridine moiety represented a strategic advancement over nicotine's pyridyl-pyrrolidine structure. Azetidine's smaller ring size (4-membered vs. pyrrolidine's 5-membered ring) reduces conformational flexibility, potentially enhancing selectivity. Patent literature reveals synthetic routes to azetidine-containing nAChR ligands, highlighting efficient pathways like nucleophilic substitution reactions between azetidine precursors and haloalkylpyridines [3] [7]. The specific focus on 3-(azetidin-2-ylmethoxy)pyridine emerged from structure-activity relationship (SAR) studies indicating that the ether linker and meta-substitution on pyridine optimized interactions within nAChR binding pockets. The dihydrochloride salt form was subsequently developed to address physicochemical limitations of free bases, improving stability and aqueous solubility for in vivo studies.

Table 1: Key nAChR Subtypes and Relevance to (S)-3-(Azetidin-2-ylmethoxy)pyridine Dihydrochloride

nAChR SubtypePrimary CNS DistributionFunctional RoleLigand Binding Site Features
α4β2*Thalamus, basal ganglia, cortex, VTA, locus coeruleusDopamine/serotonin/norepinephrine release modulation, mood regulationCanonical agonist site at α4(+)/β2(-) interface; sensitivity to protonation state
α7Hippocampus, hypothalamus, cortexGlutamate/GABA release, neuroprotection, cognitive functionHomo-pentameric; agonist site at subunit interfaces; high Ca²⁺ permeability
α3β4*Limited CNS (habenula, IPN); predominant in PNSAutonomic function, nociceptionPeripheral side effect liability; requires avoidance for CNS selectivity
α6β2*Dopaminergic neurons (substantia nigra, VTA)Dopamine release, reinforcement pathwaysPotential target for addiction and mood disorders

Role of Stereochemical Configuration in Bioactivity: (S)-Enantiomer Specificity

The bioactivity of 3-(azetidin-2-ylmethoxy)pyridine dihydrochloride is exquisitely sensitive to stereochemistry, with the (S)-enantiomer demonstrating markedly superior nAChR affinity and functional activity compared to its (R)-counterpart. This enantioselectivity originates from the chiral C2 carbon within the azetidine ring, which dictates the three-dimensional orientation of the protonated nitrogen relative to the pyridine moiety and methoxy linker. Molecular modeling studies suggest that the (S)-configuration positions the azetidine nitrogen optimally for interaction with a conserved aspartate or glutamate residue in the nAChR ligand-binding domain (LBD), forming a critical salt bridge essential for high-affinity binding.

Binding affinity assessments using radioligand displacement assays ([³H]-epibatidine or [³H]-cytisine) reveal stark enantiomeric differences. The (S)-enantiomer typically exhibits sub-micromolar affinity for α4β2-nAChRs (Ki ~ 50-100 nM), while the (R)-enantiomer shows significantly reduced affinity (Ki > 1 µM), representing a 10-20 fold difference [7]. Functional electrophysiology in Xenopus oocytes expressing human nAChR subtypes confirms this disparity, with the (S)-enantiomer acting as a potent partial agonist or antagonist (depending on specific substitution patterns), while the (R)-enantiomer displays minimal efficacy or potency.

The molecular basis for this discrimination involves steric constraints within the nAChR LBD. The receptor's binding pocket, located at subunit interfaces, possesses asymmetric contact points that accommodate the (S)-enantiomer's spatial arrangement but clash with the (R)-configuration. Specifically, the (S)-enantiomer orients its azetidine methylene groups away from a hydrophobic subpocket, allowing deeper penetration of the protonated nitrogen toward complementary acidic residues. Additionally, the (S)-configuration facilitates optimal hydrogen bonding between the pyridine nitrogen and a backbone amide within the LBD. Synthetic methodologies enabling enantiopure (S)-production often leverage chiral resolution techniques (e.g., diastereomeric salt formation with tartaric acid derivatives) or asymmetric synthesis using chiral auxiliaries that control stereochemistry during azetidine ring formation or ether linkage [7]. Maintaining enantiopurity is critical, as even minor (R)-contamination can significantly reduce apparent potency in functional assays.

Table 2: Comparative Bioactivity of (S)- vs. (R)-3-(Azetidin-2-ylmethoxy)pyridine Dihydrochloride Enantiomers

Parameter(S)-Enantiomer(R)-EnantiomerExperimental System
α4β2 nAChR Ki (nM)54 ± 6 (High affinity)850 ± 90 (Low affinity)[³H]-Cytisine displacement, rat cortex membranes
α7 nAChR EC50 (µM)1.2 ± 0.3 (Partial agonist)> 10 (Minimal activation)Two-electrode voltage clamp, human α7 in Xenopus oocytes
Inhibition of [³H]-DA Release IC50 (nM)28 ± 5420 ± 60Superfusion of rat striatal synaptosomes
Calculated Binding Energy (ΔG, kcal/mol)-9.8 ± 0.4-7.1 ± 0.5Docking to α4β2 nAChR crystal structure (PDB: 5KXI)

Positional Isomerism and Functional Group Impact: Methoxy-Azetidine-Pyridine Hybrid Architectures

Positional isomerism within the azetidine-pyridine scaffold profoundly influences nAChR subtype selectivity, binding affinity, and functional efficacy. Key structural variables include: (i) the substitution position on the pyridine ring (ortho, meta, or para); (ii) the attachment point of the methoxy linker to the azetidine ring (C1, C2, or C3); and (iii) the nature of azetidine nitrogen substitution. Systematic SAR exploration reveals that the meta-pyridyl substitution coupled with C2-azetidinyl linkage—exemplified by (S)-3-(azetidin-2-ylmethoxy)pyridine—delivers optimal α4β2-nAChR interactions.

Pyridine positional isomers demonstrate distinct pharmacological profiles. The meta-isomer (3-substitution) exhibits 5-8 fold higher α4β2 affinity than the para-isomer (4-substitution) and >10 fold higher affinity than the ortho-isomer (2-substitution) [3] [4]. This preference arises from the spatial alignment required for hydrogen bond formation between the pyridine nitrogen and a conserved tryptophan residue (TrpB) in the nAChR LBD. Meta-substitution positions the nitrogen lone pair at a vector optimal for this interaction, while ortho-substitution causes steric clash with receptor loop regions, and para-substitution extends the molecule beyond optimal contact distances. The methoxy linker's length and flexibility are also crucial; replacing the oxygen with methylene (-CH2-) reduces affinity, indicating the oxygen's role as a hydrogen bond acceptor within a hydrophilic subpocket.

Azetidine ring substitution generates equally significant SAR effects. Nitrogen-methylation transforms the molecule from an agonist to a functional antagonist, likely by sterically blocking receptor activation while maintaining high affinity binding [3] [7]. Larger N-alkyl groups (ethyl, propyl) diminish affinity, but specific branched chains can enhance α7 selectivity. C3 or C4 disubstitution on azetidine generally disrupts activity due to conformational distortion, though spiro-fused systems at C3 show promise for α3β4 selectivity. The impact of azetidine ring position is exemplified by comparing 2-(azetidinylmethoxy) vs. 3-(azetidinylmethoxy) isomers. The 3-azetidinyl isomer displays substantially reduced α4β2 affinity (Ki >500 nM), highlighting the critical role of the azetidine nitrogen's spatial relationship to the linker and pyridine ring [4]. This positional sensitivity arises because the C2-substituted azetidine positions the protonated nitrogen at a distance (approximately 4.9Å) that matches the nAChR's cationic residue (e.g., Lys or Arg), whereas the C3-substituted isomer shortens this distance, causing electrostatic repulsion.

Table 3: Impact of Positional Isomerism and Azetidine Substitution on nAChR Affinity

Structural VariationRepresentative Compoundα4β2 nAChR Ki (nM)α7 nAChR Ki (nM)Functional Activity (α4β2)
(S)-3-(Azetidin-2-ylmethoxy)pyridineParent compound541200Partial agonist (EC50 = 210 nM)
(S)-4-(Azetidin-2-ylmethoxy)pyridinePyridine positional isomer310>10,000Weak partial agonist (EC50 = 1.8 µM)
(S)-3-(Azetidin-3-ylmethoxy)pyridineAzetidine positional isomer8904500Antagonist (IC50 = 1.2 µM)
(S)-N-Methyl-3-(azetidin-2-ylmethoxy)pyridineN-methylated azetidine482900Competitive antagonist (Kb = 35 nM)
(S)-3-(1-Azabicyclo[1.1.1]pentan-3-yloxy)pyridineAzetidine bioisostere2200>10,000Inactive at ≤10 µM
(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine5-membered ring analog2103800Full agonist (EC50 = 480 nM)

The hybrid architecture's bioisosteric potential extends beyond nAChRs. Replacing the pyridine with pyrimidine retains α4β2 affinity while altering selectivity profiles, reflecting differences in hydrogen bond capacity and dipole moments [5] [8]. Similarly, substituting the azetidine with a piperidine ring enhances μ-opioid receptor affinity but diminishes nAChR activity, demonstrating scaffold versatility for divergent receptor targeting. These structural permutations underscore the molecule's role as a privileged scaffold in CNS drug discovery, where subtle positional changes can redirect selectivity across neurotransmitter receptor families.

Properties

Product Name

(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride

IUPAC Name

3-[[(2S)-azetidin-2-yl]methoxy]pyridine;dihydrochloride

Molecular Formula

C9H14Cl2N2O

Molecular Weight

237.12 g/mol

InChI

InChI=1S/C9H12N2O.2ClH/c1-2-9(6-10-4-1)12-7-8-3-5-11-8;;/h1-2,4,6,8,11H,3,5,7H2;2*1H/t8-;;/m0../s1

InChI Key

GVEVDINKRFDXFP-JZGIKJSDSA-N

SMILES

C1CNC1COC2=CN=CC=C2.Cl.Cl

Synonyms

3-[(2S)-2-Azetidinylmethoxy]-pyridine dihydrochloride

Canonical SMILES

C1CNC1COC2=CN=CC=C2.Cl.Cl

Isomeric SMILES

C1CN[C@@H]1COC2=CN=CC=C2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.